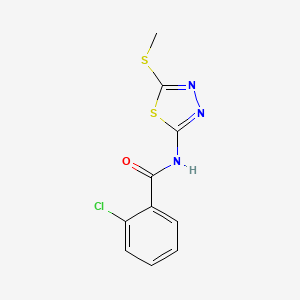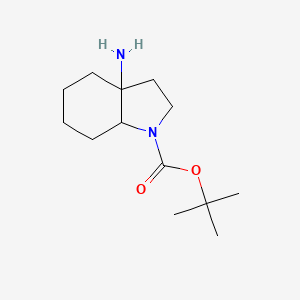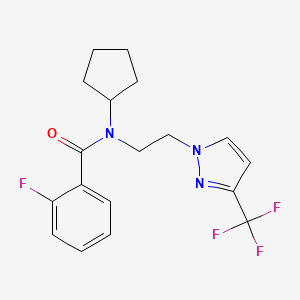![molecular formula C16H26BNO2 B2430184 [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronsäure CAS No. 815581-79-4](/img/structure/B2430184.png)
[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a [2,2,6,6-tetramethylpiperidin-1-yl)methyl] group
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds .
Biology and Medicine
Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them valuable in drug discovery and development .
Industry
In the materials science field, [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid can be used in the synthesis of polymers and other materials with unique properties. Its ability to form stable complexes with various metals makes it useful in catalysis and other industrial processes .
Wirkmechanismus
Target of Action
The compound contains a tetramethylpiperidine moiety, which is known to act as a hindered base . Hindered bases are often used in organic synthesis due to their steric bulk preventing unwanted side reactions .
Mode of Action
The tetramethylpiperidine moiety is known to act as a hindered base . As a base, it can accept protons from other compounds, leading to various chemical reactions .
Biochemical Pathways
Tetramethylpiperidine derivatives are known to be involved in various chemical reactions, such as the generation of silylketene acetals .
Pharmacokinetics
Tetramethylpiperidine is soluble in all organic solvents but is insoluble in water , which could impact the bioavailability of [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid.
Result of Action
Tetramethylpiperidine derivatives are known to be involved in various chemical reactions, such as the generation of silylketene acetals , which can further react with other compounds to form various products.
Action Environment
The action, efficacy, and stability of [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to store tetramethylpiperidine below +30°C . Furthermore, the compound’s solubility in water and organic solvents can influence its distribution in different environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 2,2,6,6-tetramethylpiperidine, is synthesized via the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine.
Attachment to Phenyl Ring: The piperidine derivative is then reacted with a suitable phenylboronic acid derivative under conditions that facilitate the formation of the desired boronic acid compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group into boranes or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as forming esters or amides with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxone are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce boranes. Substitution reactions can lead to the formation of esters or amides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, used in similar cross-coupling reactions.
2,2,6,6-Tetramethylpiperidine: The parent amine, used as a hindered base in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions.
Uniqueness
[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is unique due to the combination of the sterically hindered piperidine group and the reactive boronic acid group. This combination allows for selective reactions and the formation of complex structures that are not easily accessible with simpler boronic acids or amines .
Eigenschaften
IUPAC Name |
[2-[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2/c1-15(2)10-7-11-16(3,4)18(15)12-13-8-5-6-9-14(13)17(19)20/h5-6,8-9,19-20H,7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVPMCVRDTTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2C(CCCC2(C)C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)
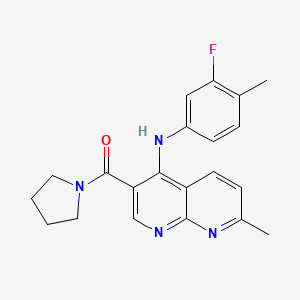
![1-(3-chloro-4-fluorophenyl)-4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazine](/img/structure/B2430105.png)
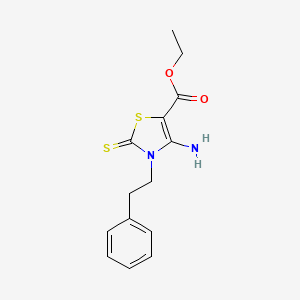
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2430107.png)
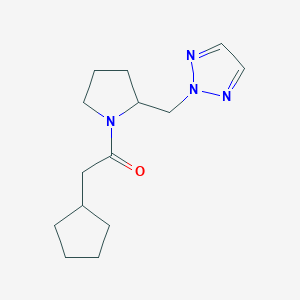
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2430111.png)
![N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2430112.png)
![N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide](/img/structure/B2430115.png)
![2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2430118.png)
